5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
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Overview
Description
Homoplantaginin is a flavonoid glycoside derived from the traditional Chinese medicinal plant, Salvia plebeia R. Br. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the context of vascular health and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Homoplantaginin can be synthesized through the extraction of Salvia plebeia R. Br. The process involves the use of solvents such as methanol or ethanol to extract the flavonoid glycosides from the plant material. The extract is then subjected to chromatographic techniques to isolate homoplantaginin .
Industrial Production Methods: Industrial production of homoplantaginin typically involves large-scale extraction from Salvia plebeia R. Br. plants. The process is optimized to maximize yield and purity, often involving advanced chromatographic methods and solvent extraction techniques .
Chemical Reactions Analysis
Types of Reactions: Homoplantaginin undergoes various chemical reactions, including:
Oxidation: Homoplantaginin can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds in homoplantaginin, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the homoplantaginin molecule, enhancing its therapeutic potential.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various homoplantaginin derivatives, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: Homoplantaginin serves as a model compound for studying flavonoid glycosides and their chemical properties.
Biology: Research has shown that homoplantaginin can modulate cellular pathways involved in inflammation and oxidative stress.
Mechanism of Action
Homoplantaginin exerts its effects through several molecular pathways:
Anti-inflammatory Pathway: Homoplantaginin inhibits the activation of nuclear factor kappa B (NF-κB), reducing the expression of pro-inflammatory cytokines.
Antioxidant Pathway: The compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, enhancing the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).
Calcium Signaling Pathway: Homoplantaginin inhibits store-operated calcium entry (SOCE) channels, reducing calcium influx and endoplasmic reticulum stress in endothelial cells.
Comparison with Similar Compounds
Homoplantaginin is unique among flavonoid glycosides due to its specific molecular structure and biological activities. Similar compounds include:
Dihydrohomoplantagin: A derivative of homoplantaginin with similar anti-inflammatory and antioxidant properties.
Hesperetin: Another flavonoid glycoside known for its antioxidant effects.
Naringenin: A flavonoid with anti-inflammatory and anti-cancer properties.
Eriodictyol: Known for its antioxidant and anti-inflammatory activities.
Homoplantaginin stands out due to its potent effects on vascular health and its ability to modulate multiple cellular pathways, making it a promising candidate for further research and therapeutic development.
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-30-21-14(32-22-20(29)19(28)17(26)15(8-23)33-22)7-13-16(18(21)27)11(25)6-12(31-13)9-2-4-10(24)5-3-9/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLAFEGUXXHIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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